molecular formula C₁₄H₂₆O B1145905 9,12-Tetradecadien-1-ol, (9E,12Z)- CAS No. 42521-46-0

9,12-Tetradecadien-1-ol, (9E,12Z)-

Cat. No. B1145905
CAS RN: 42521-46-0
M. Wt: 210.36
InChI Key:
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Description

“9,12-Tetradecadien-1-ol, (9E,12Z)-” is a chemical compound with the molecular formula C14H26O . It is also known by other names such as Z,E-9,12-Tetradecadien-1-ol and (Z,E)-tetradeca-9,12-dienol . This compound is used as an insect attractant .


Molecular Structure Analysis

The molecular structure of “9,12-Tetradecadien-1-ol, (9E,12Z)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “9,12-Tetradecadien-1-ol, (9E,12Z)-” is 210.3556 . The boiling point is 310.6±11.0℃ (760 Torr) and the density is 0.860±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Sex Pheromone in Moths : It has been identified as a component of the sex pheromone system in moths such as the almond moth, Cadra cautella, and the raisin moth, Cadra figulilella, eliciting a stimulatory behavioral response in male moths (Brady, 1973); (Brady & Daley, 1972).

  • Synthesis for Study : New synthetic methods have been developed to create this compound for research purposes, such as in the study of the Indian meal moth Plodia interpunctella (Andreica et al., 2020).

  • Impact on Insect Behavior : Research has shown that certain derivatives of this compound can significantly influence the behavior of insects like cabbage loopers and beet armyworms, affecting their attraction to pheromones (Mitchell, 1976).

  • Mass Spectral Characteristics : The mass spectral characteristics of isomeric tetradecadien-1-ols, including 9,12-Tetradecadien-1-ol, have been studied to understand their fragmentation pathways, which is crucial for identifying and synthesizing these compounds (Yuan, He, & Wang, 1999).

  • Identification in Various Moth Species : This compound has been identified in other moth species as well, highlighting its widespread role in moth communication. For instance, it was found in the sex pheromone components of the female pyralid moth Euzophera punicaella (Bestmann et al., 1993).

Future Directions

The future directions of “9,12-Tetradecadien-1-ol, (9E,12Z)-” could involve further exploration of its use as an insect attractant . More research could be done to understand its mechanism of action and to optimize its synthesis.

properties

IUPAC Name

(9Z,12E)-tetradeca-9,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPKOQVBCPMQH-OHAITUNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51937-00-9
Record name 9,12-Tetradecadien-1-ol, (9E,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,E)-tetradeca-9,12-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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